![molecular formula C15H18N2O2 B4768528 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4768528.png)
3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide
Übersicht
Beschreibung
3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide works by activating the immune system and causing the release of cytokines, which in turn leads to the destruction of tumor blood vessels. This process is known as vascular disrupting therapy (VDT) and has been shown to be effective in preclinical studies.
Biochemical and Physiological Effects
3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). These cytokines are involved in the immune response and play a role in the anti-cancer effects of 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide is its potential as a treatment for cancer. However, 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has also been shown to have limitations in terms of its toxicity and specificity for cancer cells. 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has been shown to cause side effects in preclinical studies, including fever, hypotension, and liver toxicity.
Zukünftige Richtungen
Future research on 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide could focus on improving its specificity for cancer cells and reducing its toxicity. Additionally, studies could investigate the use of 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide in combination with other anti-cancer therapies to enhance its effectiveness. Finally, studies could investigate the potential use of 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide in other diseases, such as inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has been studied extensively for its potential anti-cancer properties. In preclinical studies, 3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-4-isoxazolecarboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-7-13(8-6-9)10(2)16-15(18)14-11(3)17-19-12(14)4/h5-8,10H,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHORGYCXVBVRLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=C(ON=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1,2-oxazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.